(S)-2-(2-Methoxyphenyl)piperidine HCl molecular weight and formula
(S)-2-(2-Methoxyphenyl)piperidine HCl molecular weight and formula
Executive Summary
(S)-2-(2-Methoxyphenyl)piperidine Hydrochloride (CAS: 1391417-03-0) is a high-value chiral heterocyclic building block used primarily in the discovery and development of central nervous system (CNS) agents. Belonging to the class of 2-arylpiperidines, this enantiomerically pure scaffold serves as a critical pharmacophore in the synthesis of Neurokinin-1 (NK1) receptor antagonists , NMDA receptor modulators , and various monoamine reuptake inhibitors. Its rigid piperidine ring, coupled with the electron-donating methoxy substituent, provides a unique steric and electronic profile that influences receptor binding affinity and metabolic stability.
Chemical Identity & Physicochemical Properties[1][2][3]
The compound is the hydrochloride salt of the (S)-enantiomer of 2-(2-methoxyphenyl)piperidine.[1][2][3] The presence of the ortho-methoxy group on the phenyl ring introduces specific conformational preferences due to steric hindrance and potential intramolecular hydrogen bonding in the free base form.
Key Data Table[2][7]
| Property | Detail |
| Chemical Name | (S)-2-(2-Methoxyphenyl)piperidine Hydrochloride |
| Common Synonyms | (S)-2-(2-Methoxy-phenyl)-piperidine HCl; (S)-2-o-Anisylpiperidine HCl |
| CAS Number (HCl Salt) | 1391417-03-0 |
| CAS Number (Free Base) | 1213032-37-1 |
| Molecular Formula | C₁₂H₁₈ClNO (Salt) / C₁₂H₁₇NO (Base) |
| Molecular Weight | 227.73 g/mol (Salt) / 191.27 g/mol (Base) |
| Chirality | (S)-Enantiomer |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |
| SMILES (Free Base) | COC1=CC=CC=C1[C@@H]2CCCCN2 |
Synthetic Pathways & Manufacturing
The synthesis of (S)-2-(2-methoxyphenyl)piperidine HCl is a critical process requiring high enantiomeric excess (ee). Two primary methodologies are employed: Asymmetric Hydrogenation (catalytic) and Classical Resolution .
Method A: Asymmetric Hydrogenation (Preferred)
This route utilizes a transition metal catalyst (typically Rhodium or Iridium) complexed with a chiral ligand to hydrogenate the corresponding pyridine or dehydropiperidine precursor.
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Precursor Preparation: 2-(2-Methoxyphenyl)pyridine is synthesized via a Suzuki-Miyaura coupling of 2-bromopyridine and 2-methoxyphenylboronic acid.
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Asymmetric Reduction: The pyridine is subjected to hydrogenation using a chiral catalyst system, such as [Ir(cod)Cl]₂ with a chiral phosphine ligand (e.g., (S)-SegPhos or Josiphos).
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Salt Formation: The resulting chiral free base is treated with anhydrous HCl in diethyl ether or dioxane to precipitate the hydrochloride salt.
Method B: Classical Resolution
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Racemate Synthesis: Catalytic hydrogenation of 2-(2-methoxyphenyl)pyridine using PtO₂ or Pd/C yields racemic (±)-2-(2-methoxyphenyl)piperidine.
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Chiral Resolution: The racemate is reacted with a chiral resolving agent, such as (L)-Tartaric acid or (S)-Mandelic acid , to form diastereomeric salts.
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Separation: Fractional crystallization separates the desired (S)-enantiomer salt, which is then basified and converted to the HCl salt.
Synthesis Workflow Diagram
Caption: Asymmetric catalytic synthesis route yielding high-purity (S)-enantiomer.
Pharmacological Applications[1][10][11][12][13]
The (S)-2-(2-methoxyphenyl)piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core motif for several classes of neuroactive drugs.
Neurokinin-1 (NK1) Receptor Antagonists
This scaffold is structurally homologous to the core of CP-99,994 and related Substance P antagonists. The rigid piperidine ring positions the basic nitrogen and the aromatic ring in a specific spatial arrangement essential for binding to the NK1 receptor's transmembrane pocket.
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Mechanism: Antagonizes the binding of Substance P, preventing neurogenic inflammation and signal transmission involved in emesis and pain.
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Structural Role: The ortho-methoxy group often acts as a hydrogen bond acceptor or provides steric bulk that restricts the rotation of the phenyl ring, locking the bioactive conformation.
NMDA Receptor Modulators
2-Arylpiperidines are known to act as channel blockers or allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor. The (S)-configuration is often critical for subtype selectivity (e.g., NR2B subunit specificity), which is pursued for the treatment of depression and neuropathic pain without the psychotomimetic side effects of non-selective blockers.
Monoamine Transporter Inhibitors
Derivatives of this scaffold have been explored for their affinity towards serotonin (SERT) and norepinephrine (NET) transporters. The lipophilic 2-aryl moiety anchors the molecule in the transporter's substrate binding site.
Pharmacological Interaction Diagram
Caption: Key receptor targets and therapeutic endpoints associated with the 2-arylpiperidine scaffold.
Analytical Characterization Protocols
To ensure the integrity of this chiral building block, the following analytical protocols are standard.
Proton NMR (¹H-NMR)
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Solvent: DMSO-d₆ or CDCl₃.
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Key Signals:
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Methoxy Group: Singlet at ~3.8 ppm (3H).
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Methine (Chiral Center): Doublet of doublets or multiplet at ~4.0–4.5 ppm (1H, C2-H), shifting downfield due to the adjacent nitrogen and phenyl ring.
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Aromatic Protons: Multiplets in the 6.8–7.4 ppm range (4H).
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Piperidine Ring: Multiplets between 1.5–3.2 ppm (8H).
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Chiral HPLC Method
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).
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Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for free base) or Trifluoroacetic acid (for salt).
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Detection: UV at 210 nm or 254 nm.
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Acceptance Criteria: Enantiomeric Excess (ee) > 98%.
Safety & Handling
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Hazard Classification: Irritant (Skin, Eye, Respiratory).[4]
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Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
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Storage: Store in a cool, dry place. Hygroscopic; keep tightly sealed.
References
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Sigma-Aldrich. "2-(2-Methoxyphenyl)piperidine hydrochloride Product Information." Merck KGaA. Link (Note: Reference for racemate properties and general handling).
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PubChem. "2-(2-Methoxyphenyl)piperidine hydrochloride | C12H18ClNO." National Center for Biotechnology Information. Link
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ABCR. "AB400148 | CAS 1391417-03-0 Product Page."[6] ABCR Gute Chemie. Link
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Choi, A., et al. "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." The Journal of Organic Chemistry, 2022. Link
- Glorius, F., et al. "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 2004.
Sources
- 1. AB400148 | CAS 1391417-03-0 – abcr Gute Chemie [abcr.com]
- 2. 1391417-03-0[(S)-2-(2-Methoxyphenyl)piperidine hydrochloride 95%]- Jizhi Biochemical [acmec.com.cn]
- 3. AB400148 | CAS 1391417-03-0 – abcr Gute Chemie [abcr.com]
- 4. 4-(2-Methoxyphenyl)piperidine | C12H17NO | CID 544738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. AB400148 | CAS 1391417-03-0 – abcr Gute Chemie [abcr.com]
